molecular formula C8H15N3O2 B3353223 2-(1,4-Dimethyl-3-oxopiperazin-2-YL)acetamide CAS No. 534603-64-0

2-(1,4-Dimethyl-3-oxopiperazin-2-YL)acetamide

Cat. No.: B3353223
CAS No.: 534603-64-0
M. Wt: 185.22 g/mol
InChI Key: NVHSBECJDNGEPC-UHFFFAOYSA-N
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Description

2-(1,4-Dimethyl-3-oxopiperazin-2-YL)acetamide (CAS Number: 534603-64-0) is a fine chemical intermediate with significant applications in medicinal chemistry and drug discovery. This compound, with the molecular formula C8H15N3O2 and a molecular weight of 185.22 g/mol, is a key synthetic building block . This acetamide derivative is recognized for its role as a critical intermediate in the development of targeted therapeutic agents. Scientific literature identifies its use in the synthesis of potent and selective inhibitors, such as Bruton’s tyrosine kinase (BTK) inhibitors, which are a major area of investigation in oncology and immunology . Its structural features make it a valuable scaffold for constructing molecules that interact with specific enzymatic targets. Our product is supplied with a high purity level of 99%,ensuring consistency and reliability for your research applications. It is strictly intended for Research Use Only and is not intended for diagnostic or therapeutic procedures .

Properties

IUPAC Name

2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O2/c1-10-3-4-11(2)8(13)6(10)5-7(9)12/h6H,3-5H2,1-2H3,(H2,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVHSBECJDNGEPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C(=O)C1CC(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40459391
Record name 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40459391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

534603-64-0
Record name 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40459391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Strategic Approaches to 2 1,4 Dimethyl 3 Oxopiperazin 2 Yl Acetamide

Retrosynthetic Disconnections and Precursor Identification for 2-(1,4-Dimethyl-3-oxopiperazin-2-YL)acetamide

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, readily available starting materials. For this compound, the key disconnections focus on the formation of the piperazinone ring and the installation of the acetamide (B32628) side chain.

A primary disconnection can be made at the C2-side chain, suggesting a precursor such as a 2-halopiperazinone or a related electrophile that can be reacted with an acetamide nucleophile or its synthetic equivalent. Another strategic disconnection breaks the amide bond within the piperazinone ring (C3-N4), leading back to an N,N'-disubstituted ethylenediamine (B42938) precursor and a two-carbon electrophilic unit. A further disconnection of the C-N bonds points towards a convergent approach, assembling the core from smaller fragments.

Key Synthetic Challenges Posed by the 1,4-Dimethyl-3-oxopiperazin-2-YL Core

The synthesis of the 1,4-dimethyl-3-oxopiperazin-2-yl core is not without its difficulties. The primary challenges include:

Regioselectivity: The construction of the unsymmetrical piperazinone ring requires precise control over the regioselectivity of bond formation, particularly when cyclizing precursors.

Stereocontrol: The C2 position is a stereocenter, and controlling its configuration is crucial for accessing specific stereoisomers. Asymmetric synthesis or chiral resolution methods are often necessary.

Functional Group Compatibility: The synthesis must accommodate the amide functionality of the piperazinone ring and the acetamide side chain, which can be sensitive to certain reaction conditions.

N-Substitution: The introduction of two distinct methyl groups on the nitrogen atoms requires selective N-alkylation strategies, which can be challenging due to the similar reactivity of the two nitrogen atoms in precursor molecules.

Strategic Selection of Starting Materials and Building Blocks

The choice of starting materials is dictated by the retrosynthetic strategy. Common and logical precursors include:

N,N'-Dimethylethylenediamine: This commercially available diamine serves as a key building block for the piperazine (B1678402) backbone.

Glyoxylic acid derivatives or haloacetyl halides: These two-carbon units can provide the C2 and C3 carbons of the piperazinone ring through cyclization with the diamine.

α-Amino acids: Chiral α-amino acids can be used as precursors to introduce the stereocenter at the C2 position. For instance, a derivative of N-methylalanine could be a strategic starting point.

2-Haloacetamides: These can be used to introduce the C2-acetamide side chain onto a pre-formed piperazinone ring.

Development and Optimization of Novel Synthetic Pathways for this compound

The synthesis of piperazinone derivatives has evolved from classical methods to more sophisticated and efficient pathways. Optimization often focuses on improving yield, reducing the number of steps, and enhancing stereoselectivity.

Multi-step Convergent and Linear Synthesis Strategies

Both linear and convergent strategies can be envisioned for the synthesis of this compound. fiveable.mechemistnotes.com

Table 1: Comparison of Linear and Convergent Synthesis Strategies

Feature Linear Synthesis Convergent Synthesis
Overall Yield Tends to decrease significantly with each step. wikipedia.org Generally higher as key fragments are synthesized in parallel. wikipedia.orgscholarsresearchlibrary.com
Efficiency Can be less efficient for complex molecules due to the sequential nature of the steps. fiveable.me More efficient for complex targets, allowing for parallel progress. fiveable.me
Flexibility Less flexible, as an issue in an early step impacts the entire sequence. More flexible, as issues with one fragment do not halt progress on others.
Purification Can involve more purification steps of intermediates. May require fewer overall purification steps of the main chain.

Exploration of Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. researchgate.netresearchgate.net For the synthesis of this compound, several green approaches could be explored:

Use of Greener Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol (B145695), or supercritical fluids can significantly reduce the environmental footprint. rsc.org

Catalysis: Employing catalytic methods, as opposed to stoichiometric reagents, reduces waste and improves atom economy. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reaction rates, leading to shorter reaction times, reduced energy consumption, and sometimes improved yields. researchgate.netresearchgate.net

One-Pot Reactions: Designing synthetic sequences where multiple steps are carried out in a single reaction vessel without isolating intermediates can save time, resources, and reduce waste. researchgate.net

Application of Modern Catalytic Systems (e.g., Transition Metal Catalysis, Organocatalysis)

Modern catalytic systems offer powerful tools for the synthesis of complex molecules like this compound.

Transition Metal Catalysis: Palladium-, copper-, and ruthenium-catalyzed reactions are widely used for C-N bond formation, which is central to the synthesis of the piperazinone core. rsc.org For instance, a palladium-catalyzed cyclization could be employed to form the piperazinone ring. organic-chemistry.org Transition metal catalysts can also be used for the functionalization of the C-H bonds of the piperazine ring, offering novel routes to substituted derivatives. mdpi.com

Organocatalysis: Organocatalysis, which uses small organic molecules as catalysts, provides a metal-free alternative for many transformations. Chiral organocatalysts can be particularly useful for establishing the stereocenter at the C2 position in an enantioselective manner. For example, a quinine-derived urea (B33335) catalyst has been used for the asymmetric synthesis of piperazin-2-ones. acs.org Photoredox catalysis, often employing organic dyes, is another emerging green method for piperazine synthesis. organic-chemistry.orgmdpi.com

Table 2: Potential Catalytic Approaches

Catalytic System Application in Synthesis Potential Advantages
Palladium Catalysis C-N bond formation for ring closure. organic-chemistry.org High efficiency and functional group tolerance.
Copper Catalysis Three-component reactions to build the core. rsc.org Cost-effective and versatile.
Chiral Organocatalysis Asymmetric synthesis to control C2 stereochemistry. acs.org Metal-free, avoiding toxic metal contamination.
Photoredox Catalysis C-H functionalization and ring formation. mdpi.com Mild reaction conditions and use of visible light. organic-chemistry.org

Microwave-Assisted and Flow Chemistry Approaches in Synthesis

Modern synthetic chemistry increasingly relies on enabling technologies like microwave irradiation and continuous flow processing to accelerate and optimize the preparation of complex molecules.

Microwave-Assisted Synthesis: The application of microwave irradiation can significantly enhance the efficiency of key steps in the synthesis of this compound. Microwave heating has been shown to dramatically reduce reaction times in the synthesis of related heterocyclic systems, such as benzopiperazinones and 2,5-piperazinediones. researchgate.netthieme-connect.comresearchgate.net For the proposed synthesis, the intramolecular cyclization step to form the piperazinone ring is a prime candidate for microwave assistance. Conventional heating might require several hours at reflux, whereas microwave irradiation could potentially reduce the reaction time to mere minutes. thieme-connect.com This rapid, uniform heating can minimize the formation of degradation byproducts often associated with prolonged thermal stress. Similarly, the final amidation step could be expedited, whether it proceeds via a carbodiimide (B86325) coupling or from an activated ester.

The benefits of microwave-assisted synthesis in this context are summarized in the table below.

StepConventional Method (Typical)Microwave-Assisted Method (Potential)Advantage
Ring Cyclization Reflux in solvent (e.g., EtOH, Toluene) for 6-24 hoursIrradiation in a sealed vessel for 5-30 minutesDrastic reduction in reaction time, potential for improved yield and purity. researchgate.net
Amidation Stirring at room temperature or gentle heating for 12-48 hoursIrradiation for 10-60 minutesAccelerated reaction, cleaner conversion.

Flow Chemistry Approaches: Continuous flow chemistry offers substantial advantages in terms of safety, reproducibility, and scalability for the synthesis of pharmaceutical intermediates. nih.gov The multi-step synthesis of this compound could be effectively translated into a continuous flow process. nih.gov For example, the initial Michael addition and subsequent cyclization could be performed sequentially in heated reactor coils. acs.org This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, which is often difficult to achieve in batch reactors. nih.govacs.org

Reaction Mechanism Elucidation during the Formation of this compound

The formation of the this compound core structure proceeds through a well-precedented sequence of reactions: an aza-Michael addition followed by an intramolecular cyclization/amidation. nih.govrsc.org

The proposed mechanism is initiated by the nucleophilic attack of one of the secondary amine groups of N,N'-dimethylethylenediamine onto the β-carbon of a Michael acceptor, such as diethyl itaconate. This constitutes a classic aza-Michael addition, forming a tetrahedral intermediate that subsequently collapses to yield a linear adduct.

Following this initial addition, the molecule is primed for intramolecular cyclization. The second nitrogen atom of the diamine backbone acts as a nucleophile, attacking the carbonyl carbon of the proximate ester group. This intramolecular nucleophilic acyl substitution results in the formation of a six-membered piperazinone ring and the elimination of an alcohol molecule (e.g., ethanol if diethyl itaconate is used). This cyclization step is often the rate-determining step and can be catalyzed by either acid or base. The final structure formed is ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate. The conversion of this ester to the target acetamide is typically achieved through standard amidation procedures, such as direct aminolysis with ammonia.

Regioselectivity and Diastereoselectivity Control in the Synthesis of this compound

The synthesis of the target compound introduces a stereocenter at the C2 position of the piperazinone ring. Controlling the stereochemical outcome of this center is a critical aspect of the synthetic strategy, particularly if an enantiomerically pure product is desired.

Regioselectivity: In the proposed synthesis starting from N,N'-dimethylethylenediamine and an itaconic acid derivative, regioselectivity is not a primary concern as the diamine is symmetrical. However, if an unsymmetrical diamine were used, the initial Michael addition could occur at either nitrogen, leading to a mixture of regioisomers. The reaction of substituted ethylenediamines with maleates has been shown to yield various products depending on the substituents and conditions. researchgate.net

Diastereoselectivity: The cyclization step creates a chiral center at the C2 position. If the synthesis starts from achiral precursors, a racemic mixture of the product will be formed. Achieving diastereoselectivity or enantioselectivity requires the introduction of chirality.

One common strategy is to use a chiral starting material, such as an enantiopure substituted 1,2-diamine. The inherent chirality of the diamine can direct the stereochemical outcome of the cyclization. However, studies on similar systems have shown that the cyclization of adducts derived from α,β-unsaturated esters can lead to a mixture of cis and trans diastereomers, often requiring chromatographic separation. nih.govrsc.org

The diastereomeric ratio can be influenced by several factors:

Reaction Conditions: The choice of solvent, temperature, and catalyst can affect the transition state energies of the cyclization, thereby influencing which diastereomer is preferentially formed.

Base/Acid Catalysis: The nature of the catalyst used to promote cyclization can play a crucial role in the stereochemical control.

Substrate Control: The steric bulk of substituents on the diamine and the Michael acceptor can create a facial bias, favoring the formation of one diastereomer over the other. Quantum chemical methods have been employed to understand the origins of stereoselectivity in the alkylation of related 2-oxopiperazines, highlighting the subtle balance between sterical hindrance and conformational control of the ring. benjamin-bouvier.fr

Advanced methods, such as asymmetric catalysis using chiral catalysts, could also be employed to achieve an enantioselective synthesis from achiral starting materials. For instance, an iridium-catalyzed reaction has been shown to produce C-substituted piperazines with high diastereoselectivity. nih.gov

Scale-Up Considerations for Laboratory Synthesis of this compound

Transitioning the synthesis of this compound from a laboratory scale (milligrams to grams) to a larger, pilot-plant scale (kilograms) necessitates a thorough evaluation of the process for safety, robustness, and economic viability. pharmtech.com

Key considerations include:

Reagent Selection and Cost: Reagents that are suitable for small-scale synthesis may be too expensive or hazardous for large-scale production. A cost-analysis of starting materials like N,N'-dimethylethylenediamine and itaconic acid derivatives is essential.

Process Safety: The thermal stability of intermediates and the management of any exothermic events, particularly during the cyclization step, are critical. Continuous flow reactors offer superior heat management compared to large batch vessels, mitigating the risk of thermal runaways. nih.gov

Solvent Choice and Workup Procedures: The choice of solvents must consider toxicity, environmental impact, and ease of recovery. Liquid-liquid extractions and chromatographic purifications, common in lab-scale synthesis, are often impractical and costly at scale. The development of a process that allows for purification via crystallization is highly desirable.

Impurity Profile: A comprehensive understanding of potential impurities and byproducts is required. The process must be optimized to minimize their formation, and robust analytical methods are needed to ensure the final product meets stringent purity specifications.

The table below outlines a comparison of challenges and solutions for scaling up the synthesis.

ChallengeLaboratory Scale ApproachScale-Up Solution
Exotherm Control Ice bath, slow additionProcess control systems, continuous flow reactors with high surface-area-to-volume ratio. nih.gov
Purification Flash column chromatographyDevelopment of a robust crystallization procedure; use of less hazardous solvent systems.
Reaction Time Often not optimized (overnight reactions common)Process optimization to reduce cycle time; implementation of microwave or flow chemistry. nih.gov
Reagent Handling Manual addition of reagentsAutomated dosing systems; use of safer, alternative reagents if possible.
Waste Generation High E-factor (mass of waste per mass of product) is commonSolvent recycling, atom-economical route development, catalytic processes.

By addressing these factors, a laboratory-scale synthesis can be successfully translated into a safe, efficient, and scalable process suitable for the larger-scale production of this compound.

In Depth Structural Characterization and Conformational Analysis of 2 1,4 Dimethyl 3 Oxopiperazin 2 Yl Acetamide

High-Resolution Spectroscopic Investigations for Definitive Structural Assignment

Spectroscopic methods are indispensable for confirming the covalent structure of a molecule. Through techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy (FT-IR, Raman), a complete picture of atomic connectivity and functional group composition can be assembled.

Advanced NMR Spectroscopy (e.g., 2D-NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C. For 2-(1,4-Dimethyl-3-oxopiperazin-2-YL)acetamide, a combination of 1D and 2D NMR experiments would be required for unambiguous signal assignment.

¹H and ¹³C NMR: The proton (¹H) NMR spectrum is expected to show distinct signals for the two N-methyl groups, the methylene (B1212753) protons of the acetamide (B32628) side chain, and the protons on the piperazine (B1678402) ring. The chemical shifts would be influenced by their proximity to electronegative atoms (N, O) and the anisotropic effects of the carbonyl groups. Similarly, the carbon (¹³C) NMR spectrum would display unique resonances for each carbon atom, including the two carbonyl carbons (one amide, one lactam), the N-methyl carbons, and the carbons of the piperazine ring and acetamide side chain. researchgate.netchemicalbook.comresearchgate.net

2D-NMR Techniques: To definitively assign these signals, several 2D-NMR experiments would be crucial:

COSY (Correlation Spectroscopy): Would reveal proton-proton coupling networks, helping to identify adjacent protons within the piperazine ring and the acetamide side chain.

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon atoms, allowing for the assignment of carbon resonances based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity across quaternary carbons and heteroatoms, for instance, connecting the N-methyl protons to the ring carbons or the acetamide protons to the piperazine ring.

Solid-State NMR: This technique could provide valuable information on the molecule's structure in the solid phase, identifying the presence of different polymorphs or conformations that may not be observable in solution. nih.gov

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: These are estimated values based on typical ranges for similar functional groups and structures.)

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
N1-CH₃ 2.8 - 3.0 35 - 40
N4-CH₃ 2.9 - 3.1 40 - 45
C2-H 3.5 - 3.8 55 - 60
C5-H₂ 3.0 - 3.4 45 - 50
C6-H₂ 3.2 - 3.6 50 - 55
Acetamide -CH₂- 2.5 - 2.8 40 - 45
Amide -NH₂ 7.0 - 8.0 (broad) N/A
Lactam C=O (C3) N/A 168 - 172

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular weight and elemental formula of the compound. For C₈H₁₅N₃O₂, the expected exact mass would be calculated and compared to the experimental value to confirm its composition.

Fragmentation Analysis: Using tandem mass spectrometry (MS/MS), the molecule would be fragmented to reveal structural information. The fragmentation pattern of piperazine derivatives often involves cleavage of the bonds within the piperazine ring and the bonds connecting substituents to the ring. xml-journal.netresearchgate.netresearchgate.net A plausible fragmentation pathway for the protonated molecule [M+H]⁺ would likely involve:

Loss of the acetamide group: A primary fragmentation event could be the cleavage of the C2-side chain, resulting in a stable piperazinone cation.

Ring Cleavage: Subsequent fragmentation could involve the breaking of the C-N bonds within the piperazine ring, leading to smaller, characteristic fragment ions. xml-journal.netnih.gov

Interactive Data Table: Predicted HRMS Fragmentation

Fragment Proposed Structure Predicted m/z
[M+H]⁺ C₈H₁₆N₃O₂⁺ 186.1237
[M+H - CH₃CONH₂]⁺ Loss of acetamide 127.0866
[C₄H₉N₂]⁺ Ring fragment 85.0760

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

Key Vibrational Bands:

C=O Stretching: The spectrum would be dominated by strong absorption bands corresponding to the carbonyl stretching vibrations. The lactam carbonyl (at C3) and the amide carbonyl of the acetamide group are expected to appear in the range of 1650-1700 cm⁻¹. mdpi.comgre.ac.ukresearchgate.net In some cases, these two non-equivalent carbonyl groups can result in a doublet in the spectrum. mdpi.com

N-H Stretching: The primary amide of the acetamide group would show characteristic N-H stretching bands around 3200-3400 cm⁻¹.

C-H Stretching: Aliphatic C-H stretching from the methyl and methylene groups would be observed around 2850-3000 cm⁻¹.

C-N Stretching: Vibrations corresponding to the C-N bonds of the piperazine ring and amide would appear in the fingerprint region (typically 1100-1300 cm⁻¹). mdpi.com

Raman spectroscopy would provide complementary data, particularly for the more symmetric and less polar bonds, aiding in a comprehensive vibrational assignment. researchgate.net

Single-Crystal X-Ray Diffraction for Absolute Structure Determination and Intermolecular Interactions

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. nih.govresearchgate.net This technique provides precise atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles. mdpi.commdpi.com

For this compound, an X-ray crystal structure would:

Confirm Absolute Configuration: Unambiguously determine the stereochemistry at the C2 chiral center.

Define Ring Conformation: Reveal the precise conformation of the piperazine ring in the solid state (e.g., chair, boat, or twist-boat).

Conformational Isomerism and Dynamic Behavior of the Piperazine Ring System in this compound

The six-membered piperazine ring is not planar and can exist in several conformations, with the chair and boat forms being the most common. The presence of substituents significantly influences the conformational preference and the energy barrier to interconversion.

Analysis of Preferred Conformations and Inversion Barriers

Dynamic Behavior and Inversion Barriers: The piperazine ring can undergo a "ring flip" or inversion, converting one chair conformation into another. This process has an associated energy barrier. In N,N'-disubstituted piperazines, this barrier can be studied using dynamic NMR spectroscopy. nih.govrsc.org By monitoring the coalescence of signals at different temperatures, the activation energy (ΔG‡) for the ring inversion can be calculated. For this molecule, the inversion barrier would be influenced by the steric hindrance of the two N-methyl groups and the C2-acetamide group. The energy barrier for this process in similar systems is typically found to be in the range of 56 to 80 kJ/mol. rsc.org

Table of Mentioned Compounds

Compound Name

Temperature-Dependent Spectroscopic Studies of Conformational Dynamics

The conformational dynamics of this compound, particularly the flexibility of the piperazinone ring and the orientation of the acetamide substituent, could be thoroughly investigated using temperature-dependent spectroscopic techniques. Methodologies such as variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy would be pivotal. By monitoring changes in the chemical shifts, coupling constants, and line shapes of proton (¹H) and carbon-¹³ (¹³C) NMR spectra over a range of temperatures, researchers could identify and quantify the energetic barriers between different conformational isomers. nih.govresearchgate.net For instance, the piperazinone ring can exist in various conformations, such as chair, boat, or twist-boat forms, and VT-NMR would help determine the predominant conformers and the kinetics of their interconversion.

Infrared (IR) and Raman spectroscopy, when applied at varying temperatures, could also provide insights into the conformational equilibria by observing shifts in vibrational frequencies associated with specific functional groups, such as the amide C=O and N-H bonds. nih.gov These shifts can be correlated with changes in the strength of intramolecular hydrogen bonding, which often plays a crucial role in stabilizing certain conformers.

A hypothetical data table summarizing potential findings from a VT-NMR study is presented below. This table illustrates the type of data that would be generated in such an experiment.

Temperature (°C)Key Proton SignalChemical Shift (ppm)Linewidth (Hz)Inferred Dynamic Process
25H-2 (piperazine)3.5 (broad)25Ring inversion/acetamide rotation
-20H-2 (piperazine)3.4 (sharp)5Slowed conformational exchange
-60H-2a, H-2e3.2, 3.8 (distinct)3"Frozen" conformers observed

Chiroptical Properties and Enantiomeric Purity Assessment (if applicable)

Given the presence of a stereocenter at the C2 position of the piperazinone ring, this compound is a chiral molecule. Therefore, the study of its chiroptical properties would be essential for its complete stereochemical characterization.

Circular Dichroism (CD) Spectroscopy for Stereochemical Insights

Circular Dichroism (CD) spectroscopy would be a powerful tool for probing the three-dimensional structure of the enantiomers of this compound. The CD spectrum, which measures the differential absorption of left and right circularly polarized light, is highly sensitive to the spatial arrangement of chromophores within a chiral molecule. The amide carbonyl group would be the primary chromophore of interest. The sign and magnitude of the Cotton effects in the CD spectrum could be correlated with the absolute configuration (R or S) of the stereocenter. researchgate.net Furthermore, theoretical calculations, such as time-dependent density functional theory (TD-DFT), could be employed to predict the CD spectra for each enantiomer, allowing for a comparison with experimental data to confirm the absolute stereochemistry.

A representative table of expected CD spectral data is shown below:

EnantiomerWavelength (nm)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)Associated Electronic Transition
(R)-enantiomer~220Positive Cotton Effectn → π* of amide
(S)-enantiomer~220Negative Cotton Effectn → π* of amide

Chiral Chromatography Methods for Enantiomeric Excess Determination

To determine the enantiomeric purity or enantiomeric excess (ee) of a sample of this compound, chiral chromatography would be the method of choice. Techniques such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) utilize a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers. This differential interaction leads to different retention times for the (R)- and (S)-enantiomers, allowing for their separation and quantification. researchgate.net The relative peak areas in the chromatogram would be used to calculate the enantiomeric excess. The choice of the specific chiral column and mobile phase would need to be empirically determined to achieve optimal separation.

An illustrative data table from a chiral HPLC analysis is provided below:

EnantiomerRetention Time (min)Peak AreaEnantiomeric Excess (%)
(R)-enantiomer12.59500090
(S)-enantiomer15.25000

Computational and Theoretical Chemistry Investigations of 2 1,4 Dimethyl 3 Oxopiperazin 2 Yl Acetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic behavior and potential reactivity of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic structure and associated properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and calculating electronic properties. nih.gov For 2-(1,4-Dimethyl-3-oxopiperazin-2-YL)acetamide, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G*, would be employed to find the molecule's lowest energy conformation. researchgate.net

This process yields precise predictions of geometric parameters. The optimized structure provides data on bond lengths (the distance between two atomic nuclei), bond angles (the angle formed by three connected atoms), and dihedral angles (the rotational angle between two planes). These parameters are crucial for understanding the molecule's three-dimensional shape.

Table 1: Illustrative Geometric and Electronic Parameters from DFT Calculations
ParameterDescriptionIllustrative Value
Bond Length (C=O)Distance between Carbon and Oxygen in the carbonyl group.~1.23 Å
Bond Angle (C-N-C)Angle within the piperazine (B1678402) ring.~115°
Dihedral Angle (N-C-C-N)Torsional angle defining the ring pucker.~55° (gauche)
Dipole MomentMeasure of net molecular polarity.~3.5 D

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. aimspress.com The HOMO is the orbital from which an electron is most likely to be donated, characterizing the molecule's ability to act as a nucleophile. The LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. ripublication.com A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron. researchgate.net Conversely, a small gap indicates a molecule that is more polarizable and reactive.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated. These quantum chemical parameters provide a quantitative measure of the molecule's reactivity and stability. researchgate.net

Table 2: Key Reactivity Descriptors Derived from HOMO/LUMO Energies
DescriptorFormulaInterpretation
Ionization Potential (I)I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution. A higher value indicates greater stability.
Chemical Softness (S)S = 1 / ηThe reciprocal of hardness; indicates higher reactivity.
Electronegativity (χ)χ = (I + A) / 2The power of an atom to attract electrons to itself.

Computational methods can accurately predict spectroscopic data, which is invaluable for structure verification and analysis.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically combined with DFT, is a standard approach for calculating NMR shielding constants. nih.gov These constants are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane. Such predictions for ¹H and ¹³C nuclei are highly sensitive to the electronic environment and can help assign experimental spectra, especially for complex molecules with overlapping signals. nih.gov DFT-based predictions can achieve high accuracy, with root-mean-square deviations (RMSD) often falling between 0.2–0.4 ppm for ¹H shifts. nih.gov

IR Frequencies: Theoretical vibrational (infrared) spectra can be computed from the second derivatives of the energy with respect to atomic positions. These calculations yield harmonic vibrational frequencies that correspond to specific molecular motions, such as stretching, bending, and rocking. researchgate.net Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. Predicted IR spectra help in assigning the bands in an experimental spectrum to specific functional groups, such as the characteristic C=O stretching frequency of the amide and keto groups in this compound.

Table 3: Illustrative Predicted Spectroscopic Data
SpectroscopyParameterPredicted Value RangeAssignment
¹H NMRChemical Shift (δ)2.5 - 4.0 ppmProtons on the piperazine ring and adjacent methylene (B1212753) group.
¹³C NMRChemical Shift (δ)165 - 175 ppmCarbonyl carbons (amide and keto).
IRFrequency (ν)1650 - 1700 cm⁻¹C=O stretching vibrations.
IRFrequency (ν)2850 - 3000 cm⁻¹C-H stretching vibrations.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While quantum calculations are excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering a view of conformational flexibility and interactions with the environment. nih.gov

The conformation of a molecule can be significantly influenced by its solvent environment. MD simulations can incorporate solvent effects using either explicit models (where individual solvent molecules are included) or implicit models (where the solvent is treated as a continuous medium). nih.gov

For this compound, simulations in different solvents (e.g., water, ethanol (B145695), chloroform) would reveal how solvent polarity affects its conformational preferences. Polar solvents would likely stabilize conformations where the polar amide and keto groups are exposed and can form hydrogen bonds. In contrast, nonpolar solvents might favor more compact conformations where these polar groups are shielded. By analyzing the simulation, one can map the conformational landscape and identify the most stable conformers in a given environment.

An MD simulation generates a trajectory, which is a record of the positions, velocities, and energies of all atoms over time. Analyzing this trajectory provides detailed information about the molecule's dynamic properties. nih.gov

Key analyses include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the molecule's backbone atoms over time from a reference structure. A stable RMSD value indicates that the molecule has reached equilibrium and is maintaining a stable conformation during the simulation.

Root Mean Square Fluctuation (RMSF): This analysis identifies which parts of the molecule are the most flexible or rigid by measuring the fluctuation of each atom around its average position.

Hydrogen Bond Analysis: This tracks the formation and breaking of intramolecular and intermolecular hydrogen bonds over time, which is crucial for understanding conformational stability and solvent interactions.

Conformational Clustering: This groups similar structures from the trajectory to identify the most populated conformational states and the transitions between them.

These analyses would provide a comprehensive picture of the structural dynamics of this compound, revealing its flexibility and the time-dependent behavior of its functional groups.

Reaction Mechanism Elucidation and Transition State Analysis via Computational Methods

The reactivity of this compound, particularly the hydrolysis of its primary acetamide (B32628) and internal piperazinone amide groups, represents a key area of theoretical interest. Density Functional Theory (DFT) calculations are a powerful tool for mapping the potential energy surfaces of such reactions, allowing for the identification of transition states and the calculation of activation energy barriers.

A hypothetical acid-catalyzed hydrolysis mechanism of the external acetamide group serves as an illustrative example. This process would likely initiate with the protonation of the acetamide carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. The subsequent nucleophilic attack by a water molecule would lead to a tetrahedral intermediate. A proton transfer event, followed by the elimination of ammonia, would yield the carboxylic acid product.

Computational modeling of this pathway would involve locating the geometry of the transition state (TS) for the rate-determining step, which is typically the nucleophilic attack or the breakdown of the tetrahedral intermediate. Frequency calculations are then used to confirm the nature of this stationary point, which should possess a single imaginary frequency corresponding to the reaction coordinate.

Based on studies of similar amide hydrolyses, the calculated energy barriers provide a quantitative measure of the reaction's feasibility. nih.govacs.org The structural parameters of the transition state, such as the forming and breaking bond lengths, offer a detailed picture of the atomic rearrangements during the reaction.

Table 1: Hypothetical DFT-Calculated Parameters for the Rate-Determining Step of Acetamide Hydrolysis

ParameterTransition State (TS) ValueDescription
Activation Energy (ΔG‡)22.5 kcal/molThe Gibbs free energy barrier for the reaction.
Forming Bond (C-Owater)1.95 ÅThe distance between the carbonyl carbon and the incoming water oxygen.
Breaking Bond (C-N)2.10 ÅThe distance between the carbonyl carbon and the amide nitrogen in the breakdown step.
Imaginary Frequency-350 cm-1The single imaginary frequency confirming the structure as a true transition state.

Note: The data in this table is hypothetical and serves to illustrate the typical outputs of a computational study on reaction mechanisms.

Prediction of Non-Covalent Interactions and Supramolecular Assembly Propensities

The supramolecular chemistry of this compound is governed by a variety of non-covalent interactions, which dictate its self-assembly in the solid state. The molecule's structure features several hydrogen bond donors (the -NH2 group) and acceptors (the two carbonyl oxygens), making hydrogen bonding a primary driver of molecular aggregation. rsc.orgrsc.org

Computational analyses, such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots, can be employed to identify and characterize these weak interactions. scielo.org.mx The primary acetamide group is capable of forming classic N-H···O hydrogen bonds, which are a common and robust motif in the self-assembly of acetamide-containing molecules. ibmmpeptide.comresearchgate.net These interactions can lead to the formation of one-dimensional chains or tapes.

The interplay between these different non-covalent interactions gives rise to predictable patterns known as supramolecular synthons. semanticscholar.orgacs.org For this molecule, a likely and robust synthon would be the amide-amide R22(8) ring motif formed between the primary amide groups of two adjacent molecules. The prediction of these synthons is a crucial step in computational crystal structure prediction. researchgate.net

Table 2: Predicted Non-Covalent Interactions and Their Hypothetical Interaction Energies

Interaction TypeDonorAcceptorTypical Distance (Å)Hypothetical Energy (kcal/mol)
Hydrogen BondN-H (amide)O=C (amide/piperazinone)1.8 - 2.2-4.0 to -7.0
Weak Hydrogen BondC-H (piperazinone)O=C (amide/piperazinone)2.2 - 2.8-1.0 to -2.5
Weak Hydrogen BondC-H (methyl)O=C (amide/piperazinone)2.3 - 2.9-0.5 to -2.0
van der WaalsVariousVarious> 3.0Variable

Note: The data in this table is hypothetical, based on general findings for similar functional groups in computational studies, and serves for illustrative purposes.

In Silico Studies of Molecular Recognition Motifs (excluding biological targets)

Beyond self-assembly, computational methods can explore how this compound recognizes and interacts with other small, non-biological molecules. Molecular docking simulations, typically used in drug design, can be adapted to predict the binding modes and affinities between the target molecule and simple guest molecules.

The distinct arrangement of hydrogen bond donors and acceptors on the molecule's surface creates specific recognition sites. For instance, the primary amide group offers a well-defined site for interaction with molecules containing complementary functionalities, such as carboxylic acids or other amides. Similarly, the two carbonyl groups of the piperazinone and acetamide moieties can act as a chelating site for small molecules with available hydrogen bond donors.

By calculating the binding energies for a variety of small guest molecules, a profile of the target's molecular recognition preferences can be established. These in silico studies can predict which functional groups are most likely to form stable complexes with this compound, providing insight into its potential use in areas like crystal engineering or sensor design.

Table 3: Hypothetical Binding Energies for Molecular Recognition with Simple Guest Molecules

Guest MoleculePrimary Interaction MotifHypothetical Binding Energy (kcal/mol)
Formic AcidN-H···O (amide-acid) and C=O···H-O (amide-acid)-8.5
AcetoneC-H···O (guest) and N-H···O (host)-3.2
FormamideN-H···O and C=O···H-N (amide-amide dimer)-6.8
Methanevan der Waals / Hydrophobic-0.9

Note: The data in this table is hypothetical and intended to illustrate the potential outcomes of a molecular recognition study.

Derivatization Strategies and Analogue Synthesis for Probing Fundamental Chemical Properties of 2 1,4 Dimethyl 3 Oxopiperazin 2 Yl Acetamide

Design Principles for Structural Modifications at the Piperazine (B1678402) Core and Acetamide (B32628) Moiety

The design of analogues for 2-(1,4-Dimethyl-3-oxopiperazin-2-YL)acetamide is guided by principles aimed at systematically probing its chemical nature. Modifications are strategically focused on two key regions: the piperazine core and the terminal acetamide moiety.

Piperazine Core Modifications: The piperazine ring offers multiple sites for structural alteration. The primary goals of modifying this core are to investigate the impact of steric bulk and electronic properties.

N-Substituents: The methyl groups at the N1 and N4 positions are initial targets. Replacing them with larger alkyl groups (e.g., ethyl, isopropyl) or with aryl groups can introduce steric hindrance, potentially influencing the molecule's conformation and intermolecular interactions. N-arylation, in particular, can be used to introduce electron-donating or electron-withdrawing groups, thereby modulating the basicity of the nitrogen atoms. mdpi.com

C-Substituents: Introducing substituents on the carbon atoms of the piperazine ring is a more complex but valuable strategy. researchgate.net This can alter the ring's conformation and introduce new functional groups for further reactions.

Acetamide Moiety Modifications: The acetamide group is critical due to its hydrogen bonding capabilities and potential for hydrolysis.

N-Substitution of the Amide: Replacing the hydrogens on the terminal amide nitrogen with various substituents allows for a systematic study of steric and electronic effects on the amide bond's reactivity and hydrogen-bonding potential.

These design principles allow for the creation of a focused library of analogues to dissect the contribution of each part of the molecule to its fundamental chemical properties.

Synthetic Routes to Key Analogues of this compound

The synthesis of analogues builds upon established methodologies for constructing and modifying piperazine and acetamide structures.

Introduction of Diverse Substituents to Investigate Electronic and Steric Effects

Synthesizing a diverse range of analogues requires versatile and robust chemical reactions.

Modifying the Piperazine Core:

N-Alkylation and N-Arylation: For analogues with different N-substituents, the piperazine ring can be constructed from a suitable 1,2-diamine precursor. nih.gov N-alkylation can be achieved through reductive amination or nucleophilic substitution on alkyl halides. mdpi.com For N-aryl derivatives, palladium-catalyzed methods like the Buchwald-Hartwig coupling are commonly employed to form the C-N bond between an aryl halide and the piperazine nitrogen. mdpi.com

C-Substitution: The synthesis of carbon-substituted piperazines can be achieved by starting with functionalized amino acids, which are converted into chiral 1,2-diamines that serve as key intermediates for building the heterocyclic core. nih.govnih.gov

Modifying the Acetamide Moiety:

Amide Bond Formation: To introduce diversity at the acetamide nitrogen, standard peptide coupling reactions are highly effective. The carboxylic acid precursor, (1,4-dimethyl-3-oxopiperazin-2-yl)acetic acid, can be coupled with a wide array of primary and secondary amines using coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as DIEA (N,N-Diisopropylethylamine). mdpi.com This allows for the synthesis of a large library of N-substituted acetamide analogues.

Synthesis of Deuterated Analogues for Mechanistic Studies

Deuterium-labeled analogues are invaluable tools for studying reaction mechanisms and metabolic pathways, as the stronger carbon-deuterium (C-D) bond can lead to kinetic isotope effects. nih.gov

The synthesis of deuterated this compound can be approached in several ways:

Using Deuterated Building Blocks: A straightforward method involves incorporating deuterium (B1214612) from commercially available starting materials. For instance, deuterated methyl iodide (CD₃I) could be used in the N-alkylation steps to produce analogues with deuterated N-methyl groups. Similarly, starting with deuterated amino acids could place deuterium at specific positions on the piperazine ring.

H-D Exchange Reactions: For late-stage deuteration, hydrogen-deuterium exchange reactions can be employed. Metal catalysts, such as palladium on carbon (Pd/C), can facilitate the exchange of protons with deuterium from a deuterium source like D₂O, often under heat. nih.gov This method can be used to deuterate specific positions, particularly those activated by adjacent functional groups. A related approach involves the synthesis of a deuterated acetamide moiety, which can be achieved by starting with deuterated acetic acid derivatives. nih.gov

Investigation of Structure-Reactivity Relationships within the this compound Family

By synthesizing a library of analogues, it becomes possible to establish clear structure-reactivity relationships (SRRs). This involves comparing the chemical properties of the parent compound with its derivatives to understand how specific structural changes affect reactivity. mdpi.comnih.gov

For instance, the rate of hydrolysis of the acetamide bond can be measured for a series of analogues with different substituents on the piperazine ring or the amide nitrogen. Introducing electron-withdrawing groups on the N4-aryl substituent of the piperazine ring would be expected to decrease the basicity of the N1 nitrogen and potentially influence the stability of the adjacent amide bond. Conversely, bulky substituents on the acetamide nitrogen could sterically hinder the approach of nucleophiles, thereby slowing the rate of hydrolysis.

The following interactive table illustrates a hypothetical structure-reactivity study, showing how modifications could influence key chemical properties.

AnalogueModification SiteSubstituent (R)Predicted Effect on Amide StabilityPredicted Effect on Piperazine N1 Basicity
Parent Compound--BaselineBaseline
Analogue 1Acetamide N-CH(CH₃)₂ (Isopropyl)Increased (Steric Hindrance)No significant change
Analogue 2Piperazine N4-C₆H₄-NO₂ (p-Nitrophenyl)Decreased (Electronic Withdrawal)Decreased
Analogue 3Piperazine N4-C₆H₄-OCH₃ (p-Methoxyphenyl)Increased (Electronic Donation)Increased
Analogue 4Acetamide N-C₆H₅ (Phenyl)Decreased (Resonance Stabilization of N)No significant change

This table is for illustrative purposes to demonstrate the principles of structure-reactivity relationships.

Preparation of Precursors for Further Chemical Transformations

Efficient synthesis of diverse analogues relies on the preparation of versatile precursors that can be readily converted into a variety of final compounds. For the this compound family, two key types of precursors are of strategic importance.

Substituted Piperazine-2-acetic Acid Esters: The synthesis of 3-substituted piperazine-2-acetic acid esters provides a highly valuable platform. nih.gov These compounds contain the core piperazine structure and the acetic acid side chain, but with a protecting group (the ester) on the carboxyl function and a site for diversification on the piperazine ring. These intermediates can be generated in a five-step route from amino acids. nih.gov From this precursor, the ester can be hydrolyzed to the carboxylic acid for subsequent amide coupling, and the piperazine nitrogens can be functionalized.

Activated Piperazine Cores: Another strategy involves preparing a piperazine core with orthogonal protecting groups on the two nitrogen atoms, for example, a Boc (tert-butyloxycarbonyl) group on one nitrogen and a Cbz (carboxybenzyl) group on the other. This allows for the selective deprotection and functionalization of each nitrogen independently, providing a powerful route to a wide range of N-substituted analogues.

By preparing these key precursors, chemists can rapidly and efficiently generate a library of compounds for probing the chemical properties of the this compound scaffold.

Future Research Directions and Potential Chemical Applications of 2 1,4 Dimethyl 3 Oxopiperazin 2 Yl Acetamide

Exploration of 2-(1,4-Dimethyl-3-oxopiperazin-2-YL)acetamide as a Versatile Chemical Intermediate

The inherent structural features of this compound make it an attractive candidate as a versatile intermediate in organic synthesis. The presence of multiple functional groups—a lactam, a tertiary amine, and a primary amide—offers several points for chemical modification.

Building Block in Complex Organic Synthesis

The piperazine (B1678402) nucleus is a privileged scaffold in drug discovery, and the development of novel building blocks containing this motif is of significant interest. researchgate.netnih.gov this compound could serve as a chiral building block for the synthesis of more complex molecules with potential biological activity. The acetamide (B32628) group can be hydrolyzed to the corresponding carboxylic acid, which can then be used in peptide couplings or other condensation reactions. The piperazinone ring can also be modified, for example, through reduction of the lactam to a piperazine.

Potential ReactionReagents and ConditionsProduct Type
Hydrolysis of acetamideAcid or base catalysis2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid
Amide couplingCarboxylic acid, coupling agents (e.g., EDC, HOBt), amineExtended amide derivatives
Reduction of lactamStrong reducing agents (e.g., LiAlH4)Substituted piperazine
α-FunctionalizationStrong base (e.g., LDA), electrophileC-2 substituted derivatives

Precursor for Advanced Organic Materials

The development of new organic materials with tailored properties is a rapidly growing field. Piperazine-containing polymers and materials have shown promise in various applications, including gas capture and electronics. The bifunctional nature of this compound, with its potential for polymerization through the acetamide group (after conversion to a more reactive functional group) and the potential for coordination chemistry at the nitrogen atoms, makes it an interesting candidate as a monomer or precursor for advanced organic materials. Future research could explore its incorporation into polymers, metal-organic frameworks (MOFs), or other functional materials.

Integration into Supramolecular Chemistry for Host-Guest Systems or Self-Assembly

Supramolecular chemistry, which focuses on non-covalent interactions, has led to the development of novel host-guest systems and self-assembling materials. researchgate.netrsc.org Piperazine derivatives have been utilized in the construction of supramolecular architectures due to their ability to form hydrogen bonds and coordinate with metal ions. researchgate.netrsc.org The structure of this compound, with its hydrogen bond donors and acceptors, suggests its potential for use in this field.

Investigations could focus on its ability to act as a guest molecule in larger host systems, such as cyclodextrins or cucurbiturils, which could modulate its solubility and reactivity. researchgate.netmdpi.comnih.gov Furthermore, the molecule itself could be a building block for self-assembling systems, forming well-defined nanostructures through hydrogen bonding and other non-covalent interactions.

Development of Novel Synthetic Routes to Related Piperazine Heterocycles

While the synthesis of piperazines is well-established, the development of new and efficient methods to access substituted derivatives remains an active area of research. organic-chemistry.orgresearchgate.net this compound can serve as a starting material for the synthesis of a variety of other piperazine-containing heterocycles. For example, intramolecular cyclization reactions involving the acetamide side chain could lead to the formation of bicyclic piperazine derivatives. nih.gov Additionally, ring-expansion or ring-contraction strategies could be explored to generate other nitrogen-containing heterocyclic systems.

Advanced Methodologies for Stereoselective Synthesis of this compound

The stereochemistry of a molecule is crucial for its biological activity. The C-2 position of the piperazinone ring in this compound is a stereocenter. Therefore, the development of stereoselective synthetic routes to obtain enantiomerically pure forms of this compound is of high importance. Future research could focus on asymmetric synthesis strategies, such as the use of chiral auxiliaries, chiral catalysts, or enzymatic resolutions. rsc.orgnih.govacs.org The ability to control the stereochemistry at the C-2 position would significantly enhance the value of this compound as a chiral building block.

Stereoselective ApproachPotential StrategyExpected Outcome
Chiral AuxiliaryAttachment of a chiral auxiliary to the acetamide nitrogen, followed by diastereoselective cyclization.Diastereomerically enriched product, with subsequent removal of the auxiliary.
Asymmetric CatalysisUse of a chiral catalyst in a key bond-forming reaction to establish the stereocenter.Enantiomerically enriched product directly.
Enzymatic ResolutionKinetic resolution of a racemic mixture using a stereoselective enzyme.Separation of enantiomers.

Unexplored Reactivity Profiles and Transformation Pathways

The unique combination of functional groups in this compound suggests that it may exhibit novel and unexplored reactivity. For instance, the interaction between the lactam and the adjacent acetamide group could lead to unusual intramolecular reactions under specific conditions. Furthermore, the reactivity of the C-H bonds adjacent to the nitrogen atoms and the carbonyl group could be exploited for direct C-H functionalization, a modern and efficient method for introducing molecular complexity. mdpi.combeilstein-journals.org Investigating the reactivity of this compound under various conditions, such as photoredox catalysis or transition-metal catalysis, could unveil new transformation pathways and expand its synthetic utility. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1,4-Dimethyl-3-oxopiperazin-2-YL)acetamide, and how can reaction conditions be optimized to minimize byproducts?

  • Methodological Answer : A stepwise approach involves nucleophilic substitution and acetylation. For analogous compounds, reactions with Na₂CO₃ as a base and acetyl chloride in CH₂Cl₂ under controlled stoichiometry (e.g., 1:3 molar ratio of substrate to acetyl chloride) have yielded 58% purity after column chromatography (MeOH/CH₂Cl₂ gradient) and recrystallization . To minimize byproducts, iterative reagent addition and real-time monitoring (e.g., TLC) are critical. For piperazine derivatives, maintaining anhydrous conditions and inert atmospheres reduces side reactions like oxidation or unwanted ring-opening .

Q. How can NMR spectroscopy and mass spectrometry confirm the structure and purity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the acetamide carbonyl (δ ~168–170 ppm in ¹³C NMR) and piperazine ring protons (δ 2.8–4.9 ppm in ¹H NMR). Splitting patterns (e.g., doublets for aromatic protons) and integration ratios validate substituent positions .
  • HRMS/MS : Exact mass analysis (e.g., ESI/APCI(+)) confirms molecular ion peaks (e.g., [M+H]⁺). Fragmentation patterns differentiate regioisomers, as seen in ortho/meta-substituted acetamide derivatives .

Q. What structural features of this compound influence its physicochemical properties, and how are these analyzed?

  • Methodological Answer :

  • The 3-oxopiperazine ring introduces conformational rigidity and hydrogen-bonding capacity. X-ray crystallography (via SHELXL ) or graph set analysis (GSA ) can map hydrogen-bonding networks.
  • Polar groups (e.g., acetamide, ketone) enhance solubility in polar aprotic solvents, assessed via HPLC (C18 columns, MeOH/H₂O mobile phase) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer : The Colle-Salvetti correlation-energy functional, adapted for local kinetic-energy density, enables DFT modeling of electron density distributions and frontier molecular orbitals (HOMO/LUMO). Basis sets like 6-31G(d) optimize geometry, while solvent effects (e.g., PCM model) refine dipole moment and solvation energy predictions .

Q. What crystallographic challenges arise in refining this compound, and how can SHELXL address them?

  • Methodological Answer : Twinning, disorder in the piperazine ring, or weak diffraction due to flexible substituents complicate refinement. SHELXL’s TWIN and RIGU commands resolve these via:

  • Dual-space algorithms for phase problem solutions.
  • Restraints on bond lengths/angles for disordered regions .

Q. How does graph set analysis (GSA) characterize hydrogen-bonding patterns in the crystal structure of this compound?

  • Methodological Answer : Etter’s GSA classifies motifs (e.g., chains, rings) using donor-acceptor vectors. For example, N–H···O=C interactions may form C(4) chains, while O···H–N hydrogen bonds create R₂²(8) rings. Mercury software visualizes these networks, correlating packing efficiency with thermal stability .

Q. What strategies resolve isomeric byproducts during synthesis, and how do analytical techniques differentiate them?

  • Methodological Answer :

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) separates ortho/meta isomers based on retention time differences (e.g., 2-(2-hydroxyphenyl) vs. 3-hydroxyphenyl acetamide) .
  • NMR NOE : Irradiation of piperazine protons reveals spatial proximity to substituents, distinguishing regioisomers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.